Cas no 2034228-99-2 (N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide)
![N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide structure](https://www.kuujia.com/scimg/cas/2034228-99-2x500.png)
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide
- N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-phenoxyacetamide
- N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide
-
- Inchi: 1S/C15H20N4O2/c1-12(2)14(10-19-9-8-16-18-19)17-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,17,20)
- InChI Key: JPKARYWJJZQDKH-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC(NC(CN1C=CN=N1)C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 319
- Topological Polar Surface Area: 69
- XLogP3: 2
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-4626-2μmol |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-5μmol |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-2mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-10μmol |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-1mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-3mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-15mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-40mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-25mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-4626-5mg |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide |
2034228-99-2 | 5mg |
$69.0 | 2023-09-08 |
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide Related Literature
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
Additional information on N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide
Professional Introduction to N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide (CAS No. 2034228-99-2)
N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. With a CAS number of 2034228-99-2, this compound represents a sophisticated molecular entity that has been the subject of extensive research and development. The presence of a 1H-1,2,3-triazole moiety in its structure contributes to its distinct chemical behavior and biological activity, making it a promising candidate for further exploration in drug discovery.
The compound's molecular framework is characterized by a butanamidine backbone substituted with a phenoxymethyl group, which is further functionalized by the incorporation of a triazole ring. This structural configuration imparts unique electronic and steric properties that are essential for its interaction with biological targets. The 3-methyl substituent on the butanamidine chain enhances the compound's lipophilicity, facilitating better membrane permeability and cellular uptake. These features are particularly relevant in the context of developing novel therapeutic agents that require efficient delivery systems.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The 1H-1,2,3-triazole moiety is known for its ability to act as a scaffold for designing molecules with enhanced binding affinity and selectivity. This has led to several investigations into its derivatives as potential lead compounds for drug development.
The compound's interaction with biological targets has been explored through both computational modeling and experimental studies. Molecular docking simulations have suggested that it can bind effectively to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory processes. Additionally, preliminary pharmacokinetic studies indicate that the molecule exhibits favorable pharmacokinetic profiles, including adequate solubility and metabolic stability. These attributes are critical for ensuring its efficacy and safety when used in therapeutic applications.
The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the triazole ring is typically achieved through cycloaddition reactions between azides and alkynes, a process that has been optimized for scalability in industrial settings. The subsequent functionalization steps, such as the attachment of the phenoxyacetamide moiety, are carried out under mild conditions to preserve the integrity of the sensitive triazole group.
Evaluation of the compound's biological activity has revealed promising results in preclinical models. Studies have demonstrated its ability to suppress inflammatory cytokine production and reduce oxidative stress in cell culture assays. Furthermore, animal models have shown that it can attenuate acute inflammatory responses without significant side effects. These findings support its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
The development of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide aligns with current trends in drug discovery towards designing molecules with multiple functional groups that can interact with multiple targets simultaneously. This approach increases the likelihood of achieving synergistic effects and reduces the risk of resistance development. The compound's unique structural features make it an attractive candidate for further optimization through structure-based drug design strategies.
In conclusion, N-[3-methyl-1-(1H-1,2,3-triazol-1-y)butanamid]®®®®®®®®®®, with CAS number 2034228–99–02, represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic benefits。 Further research is warranted to fully elucidate its mechanisms of action and explore its clinical applicability。 As our understanding of disease pathophysiology continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics。
2034228-99-2 (N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-2-phenoxyacetamide) Related Products
- 1152898-13-9((1-Phenyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine)
- 575452-26-5(1H-PYRAZOLE, 1-(1-ETHOXYETHYL)-4-ETHYNYL-)
- 2580097-58-9((3S,5R)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol)
- 102-16-9(Benzyl phenylacetate)
- 2172372-06-2(3-cyclobutyl-3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}propanoic acid)
- 1804883-62-2(5-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1824057-44-4(3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride)
- 1535288-37-9(6,7,8-trifluoroisoquinoline)
- 1428358-45-5(6-methyl-1-{5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carbonyl}-1,2,3,4-tetrahydroquinoline)
- 6412-93-7(α-Pentyl-1,3-benzodioxole-5-methanol)




